molecular formula C13H14N4O2S B11062674 4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide

4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide

Cat. No.: B11062674
M. Wt: 290.34 g/mol
InChI Key: AWBCPKPPNTVUCC-UHFFFAOYSA-N
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Description

4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a benzamide group, and a sulfanylacetyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(4H-1,2,4-triazol-4-yl)-4H-1,2,4-triazol-3-amine nitrate
  • 4-methoxy-N’-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide

Uniqueness

4-methyl-N-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfanylacetyl linkage and triazole ring make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C13H14N4O2S

Molecular Weight

290.34 g/mol

IUPAC Name

4-methyl-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzamide

InChI

InChI=1S/C13H14N4O2S/c1-9-3-5-10(6-4-9)12(19)15-11(18)7-20-13-16-14-8-17(13)2/h3-6,8H,7H2,1-2H3,(H,15,18,19)

InChI Key

AWBCPKPPNTVUCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=O)CSC2=NN=CN2C

solubility

>43.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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